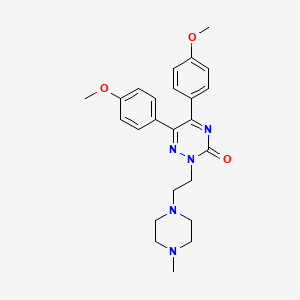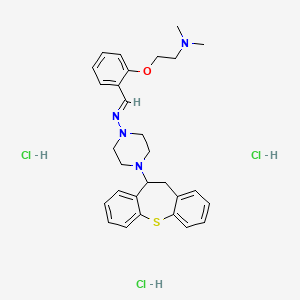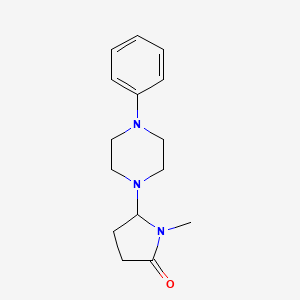
Olanzapine 4'-N-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Olanzapine 4’-N-glucuronide is a metabolite of olanzapine, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder . This compound is formed through the process of glucuronidation, where olanzapine is conjugated with glucuronic acid . Glucuronidation is a common metabolic pathway that enhances the solubility of drugs, facilitating their excretion from the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of olanzapine 4’-N-glucuronide involves the enzymatic reaction of olanzapine with uridine 5’-diphospho-glucuronic acid (UDPGA) in the presence of the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT) . This reaction typically occurs in the liver, where UGT enzymes are abundant .
Industrial Production Methods: Industrial production of olanzapine 4’-N-glucuronide is not commonly practiced, as it is primarily a metabolic byproduct of olanzapine. the production of olanzapine itself involves complex synthetic routes, including the formation of its thienobenzodiazepine core . The industrial synthesis of olanzapine involves multiple steps, including nitration, reduction, and cyclization reactions .
Análisis De Reacciones Químicas
Types of Reactions: Olanzapine 4’-N-glucuronide primarily undergoes hydrolysis and conjugation reactions . The glucuronide moiety can be cleaved enzymatically or chemically, releasing the parent compound, olanzapine .
Common Reagents and Conditions: The formation of olanzapine 4’-N-glucuronide requires UDPGA and UGT enzymes . Hydrolysis of the glucuronide can be achieved using acidic or enzymatic conditions .
Major Products Formed: The major product formed from the hydrolysis of olanzapine 4’-N-glucuronide is olanzapine . This reaction regenerates the parent compound, which can then undergo further metabolic transformations .
Aplicaciones Científicas De Investigación
Olanzapine 4’-N-glucuronide is primarily studied in the context of pharmacokinetics and drug metabolism . Understanding the formation and excretion of this metabolite helps in elucidating the metabolic pathways of olanzapine . Additionally, the study of this compound can provide insights into the role of glucuronidation in drug metabolism and the impact of genetic polymorphisms on drug clearance .
Mecanismo De Acción
Olanzapine 4’-N-glucuronide itself does not have a direct pharmacological effect, as it is an inactive metabolite . its formation and excretion are crucial for the overall pharmacokinetics of olanzapine . The parent compound, olanzapine, exerts its effects by antagonizing multiple neuronal receptors, including dopamine and serotonin receptors . This antagonism helps in alleviating symptoms of schizophrenia and bipolar disorder .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other glucuronide metabolites of olanzapine, such as olanzapine 10-N-glucuronide . Additionally, other antipsychotic drugs, such as risperidone and aripiprazole, also undergo glucuronidation to form their respective glucuronide metabolites .
Uniqueness: Olanzapine 4’-N-glucuronide is unique in its specific formation from olanzapine and its role in the drug’s metabolic pathway . The study of this compound provides valuable insights into the metabolism and excretion of olanzapine, contributing to a better understanding of its pharmacokinetics and potential drug interactions .
Propiedades
Número CAS |
186792-79-0 |
|---|---|
Fórmula molecular |
C23H29N4O6S+ |
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium-1-yl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H28N4O6S/c1-12-11-13-20(24-14-5-3-4-6-15(14)25-21(13)34-12)26-7-9-27(2,10-8-26)22-18(30)16(28)17(29)19(33-22)23(31)32/h3-6,11,16-19,22,28-30H,7-10H2,1-2H3,(H-,24,25,31,32)/p+1/t16-,17-,18+,19-,22+/m0/s1 |
Clave InChI |
TYDOWDWSLBLZGX-KSSXRGRSSA-O |
SMILES isomérico |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES canónico |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)C5C(C(C(C(O5)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


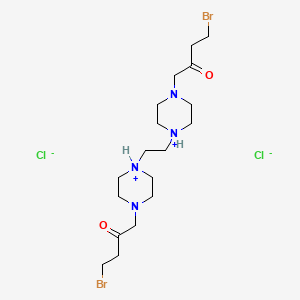
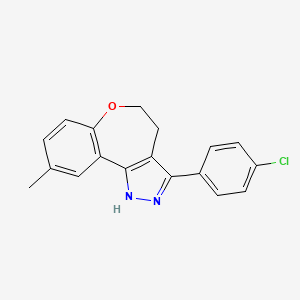
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] benzoate](/img/structure/B12734037.png)
![9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12734051.png)
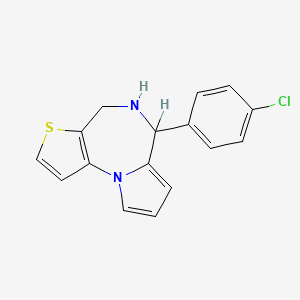
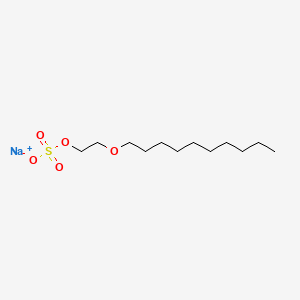
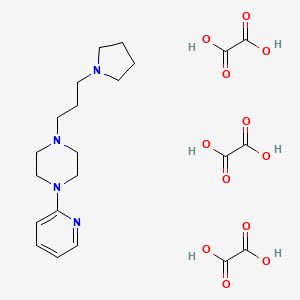
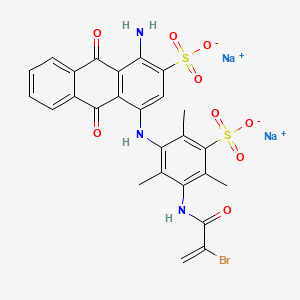
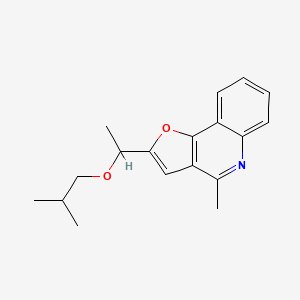
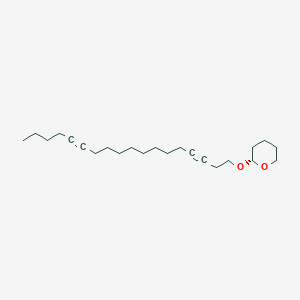
![8-(2,4-dichlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12734086.png)
